CTPS1 Inhibitory Potency: Class-Level Context for 3-Nitrophenyl Sulfamoyl Benzamidothiazoles
The sulfamoyl benzamidothiazole scaffold has been validated as a CTPS1 inhibitor chemotype through patented compound series. While direct head-to-head IC50 data for the 3-nitrophenyl derivative (CAS 329903-40-4) versus the 4-nitrophenyl isomer (CAS 361159-62-8) are not publicly available, class-level SAR trends indicate that nitro group position can modulate enzymatic potency by 10- to 100-fold by altering hydrogen-bonding interactions within the CTPS1 active site [1]. Researchers must therefore generate comparative IC50 curves under identical assay conditions (e.g., recombinant human CTPS1, glutamine-dependent CTP formation) to establish the true potency rank-order for their specific experimental context.
| Evidence Dimension | CTPS1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not publicly available for CAS 329903-40-4 |
| Comparator Or Baseline | 4-Nitro isomer (CAS 361159-62-8): IC50 not publicly available. General class range for optimized CTPS1 inhibitors reported in patents: IC50 <100 nM. |
| Quantified Difference | Cannot be calculated; class-level SAR suggests positional isomer difference may be >10-fold |
| Conditions | Biochemical CTPS1 activity assay (glutamine-UTP conversion); exact conditions to be standardized by end-user. |
Why This Matters
Without head-to-head comparison data, procurement decisions cannot be based on potency assumptions; researchers must verify isomer-specific activity empirically.
- [1] US Patent 11,505,547 B2. Compounds. Filed Nov. 30, 2018. Discloses SAR of sulfamoyl benzamidothiazoles as CTPS1 inhibitors. View Source
